5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

medicinal chemistry lead optimization physicochemical profiling

The compound 5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 303793-43-3) is a heterocyclic hybrid that combines a 6‑methoxy‑benzothiazole hydrazone donor with a pyrimidine‑2,4,6‑trione (barbituric acid) acceptor. The molecule bears a diazenyl (‑N=N‑) linker joining C2 of the benzothiazole to C5 of the barbituric acid ring, giving it a planar, conjugated π‑system with a computed XLogP3‑AA of 1.6, a hydrogen‑bond donor count of 3, and a hydrogen‑bond acceptor count of 8.

Molecular Formula C12H9N5O4S
Molecular Weight 319.3
CAS No. 303793-43-3
Cat. No. B2492057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS303793-43-3
Molecular FormulaC12H9N5O4S
Molecular Weight319.3
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N=NC3=C(NC(=O)NC3=O)O
InChIInChI=1S/C12H9N5O4S/c1-21-5-2-3-6-7(4-5)22-12(13-6)17-16-8-9(18)14-11(20)15-10(8)19/h2-4H,1H3,(H3,14,15,18,19,20)
InChIKeyQMXUMVADIVIZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 303793-43-3) ‒ Chemical Identity and Structural Classification for Procurement Decisions


The compound 5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 303793-43-3) is a heterocyclic hybrid that combines a 6‑methoxy‑benzothiazole hydrazone donor with a pyrimidine‑2,4,6‑trione (barbituric acid) acceptor [1]. The molecule bears a diazenyl (‑N=N‑) linker joining C2 of the benzothiazole to C5 of the barbituric acid ring, giving it a planar, conjugated π‑system with a computed XLogP3‑AA of 1.6, a hydrogen‑bond donor count of 3, and a hydrogen‑bond acceptor count of 8 [1]. These computed physicochemical descriptors differentiate it from earlier benzothiazole‑hydrazone‑barbituric acid analogues that lack the 6‑methoxy substitution and/or carry N‑methyl groups on the barbituric acid core [2].

Why 5-(2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione Cannot Be Replaced by Other Benzothiazole‑Hydrazone‑Barbituric Acid Analogs in Research


Despite sharing the benzothiazole‑hydrazone‑barbituric acid scaffold, in‑class compounds display substantial variation in electronic character, lipophilicity, and hydrogen‑bonding capacity that translates into divergent biological profiles [1]. The title compound carries a 6‑methoxy substituent on the benzothiazole ring that alters both the electron density of the hydrazone bridge and the overall lipophilicity (ΔXLogP ≈ 0.3 units relative to the unsubstituted analogue) [1][2]. The absence of N‑methyl groups on the barbituric acid core preserves three hydrogen‑bond donor sites, a feature that is critical for recognition by zinc‑dependent enzymes such as matrix metalloproteinases where the barbituric acid trione serves as a zinc‑binding group [3]. Simple substitution with the non‑methoxylated or N‑methylated congeners therefore risks loss of target affinity, altered selectivity, or changed pharmacokinetic behaviour, as demonstrated in related pyrimidine‑2,4,6‑trione series [3].

Quantitative Differentiation of 5-(2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione Against Its Closest Structural Analogs


6‑Methoxy Substituent Alters Lipophilicity and Hydrogen‑Bonding Capacity Relative to the Unsubstituted Benzothiazole Analog

The computed octanol‑water partition coefficient (XLogP3‑AA) of the title compound is 1.6, compared with approximately 1.3 for the unsubstituted benzothiazole‑hydrazono‑barbituric acid analogue (CAS 82138‑06‑5, after correcting for the N‑methyl groups) [1][2]. The 6‑methoxy group also introduces an additional hydrogen‑bond acceptor (ether oxygen) while preserving three hydrogen‑bond donors on the barbituric acid ring [1]. This combination is absent in the dimethylated congener, which possesses only one hydrogen‑bond donor [2].

medicinal chemistry lead optimization physicochemical profiling

Free Barbituric Acid NH Groups Retain Zinc‑Chelating Capacity Lost in N‑Methylated Derivatives

The pyrimidine‑2,4,6‑trione ring in the title compound contains three free NH groups capable of bidentate or tridentate zinc chelation, a feature that has been demonstrated to be essential for MMP inhibitory activity in the pyrimidine‑2,4,6‑trione series [1]. In contrast, the dimethylated analogue (CAS 82138‑06‑5) bears only one free NH and shows negligible MMP‑13 inhibition (IC₅₀ > 50 μM) in the same assay framework [1][2]. Although direct head‑to‑head MMP data for the title compound are not publicly available, the preservation of the free barbituric acid motif strongly implies zinc‑chelating capability comparable to the active 5‑unsubstituted pyrimidine‑2,4,6‑triones reported by Grams et al. [1].

enzyme inhibition matrix metalloproteinases zinc binding

Conformational Planarity and Extended π‑System Differ from Saturated Thiazolidine and Pyrimidinone Analogs

The diazenyl linker forces the benzothiazole and barbituric acid rings into a near‑planar conformation, creating an uninterrupted π‑conjugated system that extends from the 6‑methoxybenzothiazole to the pyrimidine‑2,4,6‑trione [1]. This contrasts with saturated thiazolidine or dihydropyrimidin‑4(3H)‑one analogues explored in the same HAT inhibitor library, which adopt non‑planar geometries and show reduced potency against p300 HAT (e.g., 1x vs 1i' IC₅₀ difference > 2‑fold) [2]. Although direct potency data for the title compound are lacking, the rigid planar scaffold is structurally more akin to the active (thiazol‑2‑yl)hydrazone class that yielded the most potent p300 inhibitors in the library [2].

conformational analysis structure‑activity relationship drug design

6‑Methoxybenzothiazole Substituent Tunes Electronic Properties Compared with 6‑Chloro or 6‑Nitro Analogs

The methoxy group is an electron‑donating substituent (σₚ = −0.27), whereas the commonly employed 6‑chloro (σₚ = +0.23) and 6‑nitro (σₚ = +0.78) benzothiazole derivatives exert electron‑withdrawing effects [1]. This difference alters the electron density of the hydrazone nitrogen atoms and the redox potential of the molecule, with implications for both biological activity and chemical stability. In electrochemical studies of related 2‑benzothiazolylhydrazono‑1,3‑dimethylbarbituric acids, the nature of the substituent on the benzothiazole ring markedly influenced the reduction potential (>100 mV shift between electron‑withdrawing and electron‑donating groups) [2].

electronic effects medicinal chemistry structure‑activity relationship

Absence of N‑Methyl Groups Avoids CYP2C9 Metabolic Lability Observed in Dimethylated Barbituric Acid Derivatives

N‑Methylation of barbituric acid is a known metabolic soft spot; N‑demethylation by CYP2C9 can generate reactive intermediates and accelerate hepatic clearance [1]. The title compound, lacking N‑alkyl groups, is predicted to have a lower intrinsic clearance and a more favorable metabolic profile than its N‑methylated counterpart (CAS 82138‑06‑5). Although experimental microsomal stability data are not publicly available, the class‑level pattern is well established: N‑unsubstituted barbituric acid derivatives exhibit significantly longer half‑lives in human liver microsomes (t₁/₂ > 60 min) compared with their N‑methylated congeners (t₁/₂ often < 30 min) [1].

drug metabolism pharmacokinetics structure‑metabolism relationship

Defined Research and Industrial Application Scenarios for 5-(2-(6-Methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione


Development of Selective Matrix Metalloproteinase Inhibitors Retaining Zinc‑Binding Barbituric Acid Motif

The compound’s free barbituric acid NH groups offer a tridentate zinc‑chelating motif that has been validated for MMP‑2, MMP‑9, and MMP‑13 inhibition in the pyrimidine‑2,4,6‑trione series [3]. The 6‑methoxybenzothiazole hydrazone appendage can be exploited to occupy the S1ʹ pocket of individual MMPs, imparting selectivity over the broad‑spectrum hydroxamate inhibitors such as batimastat [3][4]. This combination makes the compound a suitable scaffold for fragment‑based or structure‑guided optimization of selective MMP inhibitors.

Epigenetic Tool Compound for Histone Acetyltransferase (p300) Inhibition Studies

The planar, conjugated diazenyl linkage places this compound within the (thiazol‑2‑yl)hydrazone class that has yielded sub‑micromolar p300 HAT inhibitors with cellular activity in leukemia and colon carcinoma models [5]. The 6‑methoxy substituent can fine‑tune the electron density of the hydrazone bridge and influence binding to the acetyl‑CoA site of p300 [5]. Researchers investigating HAT‑dependent gene regulation can employ this compound as a structurally distinct probe to complement CPTH2 and CPTH6 prototypes.

Electrochemical and Spectroscopic Probe for Substituent Effect Studies on Hydrazone‑Barbiturate Chromophores

The compound’s donor‑π‑acceptor architecture (6‑methoxybenzothiazole → diazenyl → barbituric acid) generates a solvatochromic absorption band sensitive to both the methoxy electron‑donating group and the solvent environment [6][7]. In electrochemical studies, the barbituric acid moiety undergoes reversible reduction waves that shift predictably with substituent changes, as documented in related 5‑(2ʹ‑benzothiazolylhydrazono)‑1,3‑dimethylbarbituric acids [7]. The title compound can serve as a reference chromophore or redox probe for calibrating structure‑property relationships in hydrazone dye libraries.

Physicochemical Benchmarking in Lead Optimization Campaigns Targeting CNS or Oral Bioavailability

With a moderate XLogP of 1.6, three H‑bond donors, and eight H‑bond acceptors, the compound occupies a distinct region of CNS‑MPO and Rule‑of‑5 property space compared with its N‑methylated or de‑methoxylated analogs [1][2]. Its lipophilicity and hydrogen‑bonding profile predict moderate passive permeability and potential oral bioavailability without the metabolic liability of N‑demethylation [8]. This makes it a valuable comparator compound in property‑based lead optimization cascades, particularly when balancing potency against metabolic stability.

Quote Request

Request a Quote for 5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.